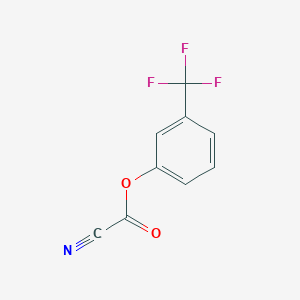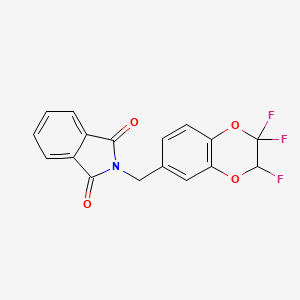
5-Methyl-1,4-benzodioxan-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,4-benzodioxan-2,3-dione (MBD) is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. MBD is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, an antioxidant, and as a drug.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,4-benzodioxan-2,3-dione has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 1,4-dihydrobenzodioxins, 1,4-dihydropyridines, and 1,2-benzisoxazoles. 5-Methyl-1,4-benzodioxan-2,3-dione has also been used as an antioxidant in food products, cosmetics, and pharmaceuticals. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione has been studied as a potential drug for the treatment of various medical conditions, such as cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione is not fully understood. It is believed that 5-Methyl-1,4-benzodioxan-2,3-dione may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. 5-Methyl-1,4-benzodioxan-2,3-dione may also act as an antitumor agent by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-1,4-benzodioxan-2,3-dione are not fully understood. However, studies have shown that 5-Methyl-1,4-benzodioxan-2,3-dione may have anti-inflammatory, antioxidant, and antitumor effects. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione may have a role in regulating glucose metabolism and may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments has several advantages. 5-Methyl-1,4-benzodioxan-2,3-dione is a versatile compound that can be used in a variety of synthetic reactions. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments. 5-Methyl-1,4-benzodioxan-2,3-dione is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione is a relatively unstable compound and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Methyl-1,4-benzodioxan-2,3-dione. One potential direction is the use of 5-Methyl-1,4-benzodioxan-2,3-dione in the development of new drugs for the treatment of various medical conditions. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione could be used as an antioxidant in food products, cosmetics, and pharmaceuticals. Finally, 5-Methyl-1,4-benzodioxan-2,3-dione could also be used in the synthesis of new compounds with potential applications in various scientific fields.
Synthesemethoden
5-Methyl-1,4-benzodioxan-2,3-dione can be synthesized through several different methods. The most common method is the Knoevenagel condensation reaction, in which 5-Methyl-1,4-benzodioxan-2,3-dione is produced from the reaction of an aldehyde and an aromatic nitrile. This reaction is typically carried out in an organic solvent such as acetone or ethanol. Another method of synthesizing 5-Methyl-1,4-benzodioxan-2,3-dione is the Biginelli reaction, which involves the reaction of an aldehyde, a urea, and an aromatic nitrile. This reaction is commonly carried out in an aqueous solution.
Eigenschaften
IUPAC Name |
5-methyl-1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBOKBMRQWIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-benzodioxan-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)



![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)






![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)
